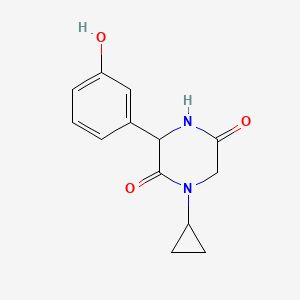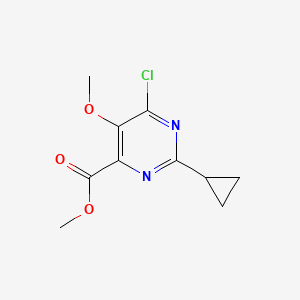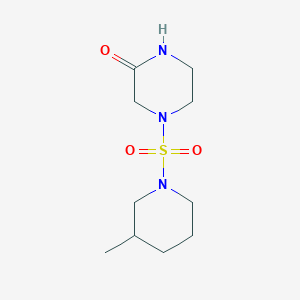
4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine is a heterocyclic compound that features both thiazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine typically involves the condensation of 4-methylthiazol-2-amine with a suitable pyrimidine derivative. One common method involves the use of 4-bromomethyl coumarin and 4,5-dihydrothiazole-2-thiol in anhydrous potassium carbonate using absolute ethanol as a solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyrimidine rings can bind to active sites on enzymes, inhibiting their activity and disrupting biological pathways. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiazol-2-amine: A simpler thiazole derivative with similar biological activity.
6-Methylpyrimidin-2-amine: A pyrimidine derivative with comparable chemical properties.
Thiazolo[4,5-b]pyridine: A fused heterocyclic compound with distinct electronic properties.
Uniqueness
4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine is unique due to its combination of thiazole and pyrimidine rings, which confer a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10N4S2 |
|---|---|
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
4-methyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrimidin-2-amine |
InChI |
InChI=1S/C9H10N4S2/c1-5-3-7(13-8(10)11-5)15-9-12-6(2)4-14-9/h3-4H,1-2H3,(H2,10,11,13) |
Clé InChI |
AJMYPBLFWRHTPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N)SC2=NC(=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B14886960.png)
![4-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14886965.png)
![2-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14886974.png)
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)


![(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)



![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)


